molecular formula C7H14ClNO B2571180 5-Azaspiro[3.4]octan-8-ol hydrochloride CAS No. 2309455-45-4

5-Azaspiro[3.4]octan-8-ol hydrochloride

Cat. No. B2571180
CAS RN: 2309455-45-4
M. Wt: 163.65
InChI Key: KVQDKRAOFWRVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Azaspiro[3.4]octan-8-ol hydrochloride is a chemical compound with potential therapeutic applications in various fields of research. It has been found to possess unique biochemical and physiological properties that make it an attractive candidate for scientific investigations.4]octan-8-ol hydrochloride.

Scientific Research Applications

Diversity-Oriented Synthesis of Azaspirocycles

Wipf, Stephenson, and Walczak (2004) demonstrated the use of 5-Azaspiro[3.4]octan-8-ol hydrochloride in the diversity-oriented synthesis of azaspirocycles. Their approach involved multicomponent condensation, leading to the rapid access to omega-unsaturated dicyclopropylmethylamines. These compounds were further transformed into heterocyclic azaspirocycles, including 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes, through selective ring-closing metathesis, epoxide opening, or reductive amination. The resulting functionalized pyrrolidines, piperidines, and azepines are significant scaffolds for drug discovery, underscoring the compound's utility in generating structurally diverse and pharmacologically relevant molecules (Wipf, Stephenson, & Walczak, 2004).

Synthesis of 8-Azaspiro Derivatives

Mandzhulo, Mel’nichuk, Fetyukhin, and Vovk (2016) described the synthesis of 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones, where N-Boc-protected 8-azaspiro derivatives reacted with primary aliphatic amines, leading to amino alcohols. These were then converted into N-chloroacetyl derivatives and subsequently cyclized to form 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-one hydrochlorides. This study illustrates the compound's role in constructing complex molecular architectures with potential therapeutic applications (Mandzhulo et al., 2016).

Construction of Multifunctional Modules for Drug Discovery

Li, Rogers-Evans, and Carreira (2013) focused on the synthesis of new classes of thia/oxa-azaspiro[3.4]octanes, using robust and step-economic routes. The targeted spirocycles were designed to act as novel, multifunctional, and structurally diverse modules for drug discovery. This research highlights the compound's versatility and its potential to serve as a building block in the development of new pharmaceutical agents (Li, Rogers-Evans, & Carreira, 2013).

properties

IUPAC Name

5-azaspiro[3.4]octan-8-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-6-2-5-8-7(6)3-1-4-7;/h6,8-9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQDKRAOFWRVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CCN2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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